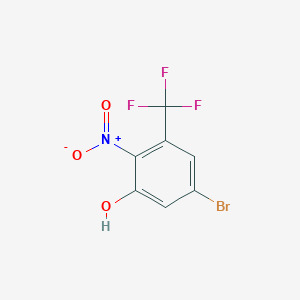

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-nitro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOKBPBGMKRGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Halogenated Nitrobenzotrifluoride Chemical Space

5-Bromo-3-hydroxy-2-nitrobenzotrifluoride belongs to the broader class of halogenated nitrobenzotrifluorides. This family of compounds is noted for its diverse applications, often serving as key building blocks in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the chemical behavior of the aromatic ring, often enhancing the reactivity of other functional groups.

The interplay of a halogen (bromine), a nitro group, and a trifluoromethyl group on a benzene (B151609) ring creates a complex electronic environment. These substituents are known to affect the regioselectivity of further chemical transformations. For instance, the nitration of 3-bromophenol yields 5-bromo-2-nitrophenol, a related compound lacking the trifluoromethyl group chemicalbook.com. The introduction of the trifluoromethyl group is anticipated to further modify the electron density distribution and reactivity of the aromatic core.

Academic Relevance and Foundational Research Landscape

While specific studies focusing exclusively on 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride are not extensively documented, its academic relevance can be inferred from the considerable research conducted on analogous compounds. The foundational research landscape for this molecule is therefore built upon studies of simpler, related structures.

For example, extensive research exists for various isomers of bromonitrophenols and trifluoromethylphenols. 5-Bromo-2-nitrophenol is a known compound used as a pharmaceutical intermediate chemicalbook.comfishersci.ca. Similarly, 5-Bromo-2-(trifluoromethyl)phenol is a documented chemical entity nih.govbldpharm.com. Theoretical studies on related molecules, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, have been performed to investigate their structural, spectroscopic, and electronic properties using computational methods like Density Functional Theory (DFT) researchgate.net. These studies provide a framework for predicting the behavior of this compound.

The academic interest in such compounds often lies in their potential as precursors for synthesizing novel bioactive molecules or materials with specific electronic properties. The combination of a phenol (B47542), a halogen, a nitro group, and a trifluoromethyl group offers multiple reaction sites for further functionalization.

Overview of Functional Group Interplay in Substituted Benzotrifluorides

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The directing effects of the substituents on the aromatic ring are a primary consideration in planning the forward synthesis. The trifluoromethyl group (-CF3) is a meta-director and deactivating, the nitro group (-NO2) is also a meta-director and strongly deactivating, the hydroxyl group (-OH) is an ortho, para-director and activating, and the bromo group (-Br) is also an ortho, para-director and deactivating.

The key disconnections can be visualized as the removal of each substituent in the final steps of the synthesis. Given the strong activating and directing effect of the hydroxyl group, its introduction or unmasking at a late stage could be advantageous. Similarly, the nitro and bromo groups can be introduced via electrophilic aromatic substitution, and their positions will be dictated by the directing effects of the other substituents present on the ring. A plausible retrosynthetic pathway might involve the late-stage introduction of the nitro group, taking advantage of the directing effects of the existing hydroxyl and bromo substituents.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound would involve the sequential introduction of the bromo, nitro, and hydroxyl groups onto a benzotrifluoride (B45747) core. The order of these introductions is critical to achieving the desired substitution pattern.

Electrophilic Aromatic Substitution Strategies for Bromination

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For a benzotrifluoride system, the trifluoromethyl group is deactivating and meta-directing. Therefore, direct bromination of benzotrifluoride would yield 3-bromobenzotrifluoride.

However, if a hydroxyl or other activating group is already present, it will dominate the directing effects. For instance, the bromination of a phenol (B47542) derivative generally leads to substitution at the ortho and para positions. Various brominating agents can be employed, such as molecular bromine (Br2), N-bromosuccinimide (NBS), or tetraalkylammonium tribromides, which can offer improved regioselectivity nih.gov. The choice of solvent and reaction conditions can also influence the outcome of the bromination reaction nih.govusda.gov.

Introduction of the Nitro Group on Substituted Benzotrifluoride Systems

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group's meta-directing influence would favor the formation of 3-nitrobenzotrifluoride from benzotrifluoride. When other substituents are present, the regiochemical outcome is a result of the combined directing effects. For example, in a system containing both a trifluoromethyl group and a hydroxyl group, the hydroxyl group's strong ortho, para-directing effect will likely control the position of nitration.

The synthesis of 2-bromo-5-nitrobenzotrifluoride (B1266209) has been reported, highlighting the feasibility of introducing these groups onto the benzotrifluoride core google.comgoogle.comchemicalbook.com. The nitration of m-fluorobenzotrifluoride is a key step in one reported synthesis, yielding 5-fluoro-2-nitrobenzotrifluoride (B123530), which can then undergo further transformations google.com.

Synthetic Approaches for Hydroxyl Group Installation on the Benzotrifluoride Core

The introduction of a hydroxyl group onto an aromatic ring can be accomplished through several methods. One common approach is the hydrolysis of a diazonium salt, which can be prepared from the corresponding aniline (B41778) derivative. Another method is the nucleophilic aromatic substitution of a suitably activated aryl halide or sulfonate. For instance, a nitro group positioned ortho or para to a leaving group can activate the ring towards nucleophilic attack by a hydroxide source.

Directed Ortho Metalation (DOM) Methodologies in Benzotrifluoride Synthesis

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings wikipedia.orgunblog.frbaranlab.org. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position wikipedia.orgbaranlab.orguwindsor.ca. The resulting aryllithium species can then react with a variety of electrophiles.

While the trifluoromethyl group itself is not a strong DMG, other functional groups on the benzotrifluoride ring, such as an amide or a methoxy group, can serve this purpose wikipedia.orgunblog.fr. This methodology allows for the introduction of substituents at positions that might be difficult to access through classical electrophilic aromatic substitution. For example, a protected hydroxyl group could act as a DMG to direct the introduction of a bromine atom at the ortho position.

Synthesis via Precursors and Analogues of this compound

An alternative approach to the synthesis of this compound involves the use of pre-functionalized precursors and analogues. For example, starting with a commercially available substituted benzotrifluoride, such as 3-amino-5-bromobenzotrifluoride, could streamline the synthesis. The amino group could then be converted to a hydroxyl group via diazotization, followed by nitration. The success of this approach would depend on the directing effects of the bromo and trifluoromethyl groups during the nitration step.

The synthesis of related compounds, such as 3-bromo-5-nitrobenzotrifluoride, has been documented and can provide valuable insights into the reactivity of these systems chemicalbook.com. Similarly, the synthesis of various substituted hydroxybenzaldehydes, including brominated derivatives, offers precedents for the manipulation of functional groups on phenolic rings researchgate.net.

Below is a table summarizing potential synthetic precursors and the transformations required to arrive at the target compound.

| Precursor | Required Transformation(s) |

| 3-Amino-5-bromobenzotrifluoride | 1. Diazotization and hydrolysis to introduce the hydroxyl group. 2. Nitration. |

| 3-Hydroxy-5-bromobenzotrifluoride | Nitration. |

| 2-Nitro-5-bromobenzotrifluoride | Introduction of the hydroxyl group, potentially via nucleophilic aromatic substitution if an activating group is present, or through a multi-step sequence involving reduction of the nitro group, introduction of another functional group, and subsequent conversion to a hydroxyl group. |

Pathways Involving 5-Bromo-2-nitrobenzotrifluoride as an Intermediate

One of the logical precursors for the target molecule is 5-Bromo-2-nitrobenzotrifluoride. This intermediate already contains three of the four necessary substituents in the correct relative positions. The primary transformation required is the introduction of a hydroxyl group at the C-3 position.

The synthesis of the intermediate itself, 5-Bromo-2-nitrobenzotrifluoride, can be achieved through various routes. A common method involves the diazotization of 2-amino-5-nitrobenzotrifluoride, followed by a Sandmeyer-type reaction with a bromide source. For instance, 2-chloro-5-nitrobenzotrifluoride can undergo an aminolysis reaction to produce 2-amino-5-nitrobenzotrifluoride, which is then converted to the bromo derivative. google.com

Once 5-Bromo-2-nitrobenzotrifluoride is obtained, the subsequent introduction of the hydroxyl group is the key step. This transformation is not straightforward due to the electron-withdrawing nature of the existing substituents, which deactivates the ring towards typical electrophilic hydroxylation. Alternative strategies would be required, such as nucleophilic aromatic substitution of a suitable leaving group at the 3-position, although this is also challenging. More complex, multi-step sequences might be necessary, potentially involving protection-deprotection strategies or the conversion of another functional group into the desired hydroxyl moiety, as will be discussed in a later section.

Table 1: Synthesis of 5-Bromo-2-nitrobenzotrifluoride Intermediate

| Starting Material | Key Transformations | Reagents | Product | Notes |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzotrifluoride | 1. Aminolysis 2. Diazotization 3. Bromination (Sandmeyer) | 1. Ammonia in alcohol 2. Sodium Nitrite, HBr 3. Copper(I) bromide | 5-Bromo-2-nitrobenzotrifluoride | A multi-step process to replace a chloro group with a bromo group via an amino intermediate. google.com |

Routes from Trifluoromethylaniline Derivatives and Their Utility in Synthesis

Trifluoromethylanilines are versatile building blocks for the synthesis of a wide array of substituted benzotrifluorides. These routes leverage the amino group as a synthetic handle for the introduction of other functionalities via diazotization reactions.

A general approach could start with a trifluoromethylaniline that is appropriately substituted. For example, a synthesis could commence with an aniline derivative which, through a sequence of nitration, halogenation, and diazotization/hydrolysis, yields the target compound. The order of these steps is crucial to ensure correct regioselectivity.

The diazotization of an aromatic primary amine to form a diazonium salt, followed by its decomposition in hot aqueous acid, is a classic method for preparing phenols. google.comgoogle.comyoutube.com This strategy could be applied to a hypothetical precursor like 5-bromo-3-amino-2-nitrobenzotrifluoride. The synthesis of this specific aniline precursor would be a significant undertaking in itself.

The utility of trifluoromethylanilines is well-documented. For instance, 3-amino-2-methylbenzotrifluoride can be prepared from benzotrifluoride by a sequence of nitration, methylation, and reduction. google.com Similarly, various 3-trifluoromethylanilines are synthesized via the electrochemical reduction of the corresponding nitrobenzotrifluorides. acs.org These anilines are valuable intermediates for agrochemicals and pharmaceuticals. acs.org

Table 2: General Utility of Trifluoromethylanilines in Synthesis

| Aniline Precursor | Transformation | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Primary Amine | Diazotization & Hydrolysis | 1. NaNO₂, Mineral Acid 2. H₂O, Heat | Phenol | google.comgoogle.com |

| 3-Nitrobenzotrifluoride | Reduction | Electrochemical reduction | 3-Trifluoromethylaniline | acs.org |

| Substituted Trifluoromethylaniline | Reductive Amination | Aldehyde, Reducing Agent | N-Substituted Pyrazole Derivatives | nih.gov |

Halogenation Strategies on Substituted Nitrobenzotrifluorides

This synthetic approach involves introducing the bromine atom onto a nitrobenzotrifluoride core that already contains the hydroxyl and nitro groups. The key reaction is electrophilic aromatic halogenation. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring.

The substituents on a potential precursor like 3-hydroxy-2-nitrobenzotrifluoride would be:

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-NO₂ (nitro): A strongly deactivating, meta-directing group.

-CF₃ (trifluoromethyl): A strongly deactivating, meta-directing group.

The powerful ortho, para-directing ability of the hydroxyl group would dominate. Since the position para to the hydroxyl group is occupied by the trifluoromethyl group, electrophilic attack would be directed to the positions ortho to the hydroxyl group, which are C-2 and C-4. The C-2 position is already substituted with a nitro group. Therefore, bromination would be expected to occur predominantly at the C-4 or C-6 positions. To achieve the desired 5-bromo substitution pattern, this direct halogenation approach on 3-hydroxy-2-nitrobenzotrifluoride is not regiochemically favorable.

However, halogenation of other substituted benzotrifluorides is a common industrial process. For example, the nitration of halogenated benzotrifluorides, such as meta-chlorobenzotrifluoride, has been studied. google.com Electrophilic iodination has been investigated for strongly deactivated compounds like 3-nitrobenzotrifluoride. wikipedia.org These reactions often require a Lewis acid catalyst to activate the halogen, making it a more potent electrophile capable of reacting with the deactivated aromatic ring. organicchemistrytutor.com

A study on the bromination of 3-hydroxybenzaldehyde showed that substitution occurs ortho and para to the activating hydroxyl group, yielding 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde. researchgate.net This further illustrates the directing power of the hydroxyl group, which would need to be overcome or manipulated to achieve the desired 5-bromo substitution pattern in the target molecule.

Transformations of Other Functional Groups to Yield the Hydroxyl Moiety

This synthetic strategy focuses on the final step of the synthesis: the formation of the hydroxyl group from a different functional moiety at the C-3 position. This can be an effective way to circumvent issues with direct hydroxylation or to take advantage of more readily available starting materials.

A primary aromatic amino group is a versatile precursor to a hydroxyl group. The process involves diazotization of the amine with a reagent like sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate can then be hydrolyzed by heating in an aqueous solution to yield the corresponding phenol. google.comgoogle.com This method is widely used and generally provides good yields. For the synthesis of this compound, this would entail the synthesis of 3-amino-5-bromo-2-nitrobenzotrifluoride as the key intermediate.

Another potential precursor is a methoxy group (-OCH₃). Anisole derivatives can be cleaved to form phenols. A common and effective reagent for this ether cleavage is boron tribromide (BBr₃). This method is often high-yielding and can be performed under relatively mild conditions, making it compatible with a range of other functional groups.

Other functional groups can also be converted to hydroxyls, though perhaps less commonly. For example, in specific contexts, a halogen could potentially be replaced by a hydroxyl group via nucleophilic aromatic substitution, although the conditions required are typically harsh and may not be compatible with the other substituents on the ring.

Table 3: Selected Functional Group Interconversions to a Phenolic Hydroxyl Group

| Precursor Functional Group | Transformation | Typical Reagents | Key Features |

|---|---|---|---|

| Amino (-NH₂) | Diazotization-Hydrolysis | 1. NaNO₂, H₂SO₄/HCl (0-5 °C) 2. H₂O, Heat | A widely applicable and reliable method for phenol synthesis from anilines. google.comyoutube.com |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃, HBr, or HI | Effective for demethylation of anisole derivatives. BBr₃ is particularly common. |

Advanced Synthetic Techniques and Process Intensification for Benzotrifluoride Derivatives

The synthesis of complex molecules like substituted benzotrifluorides often involves hazardous reagents and strongly exothermic reactions, such as nitration. Modern synthetic methodologies aim to improve the safety, efficiency, and scalability of these processes. Process intensification, particularly through continuous flow chemistry and electrochemical methods, offers significant advantages over traditional batch processing. unito.it

Continuous Flow Synthesis Approaches for Substituted Nitrobenzotrifluorides

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com

For nitration reactions, which are notoriously fast and highly exothermic, flow chemistry offers a transformative improvement in safety. The small volume of the reactor minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaway. vapourtec.com The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is often not possible in large batch reactors. beilstein-journals.org

Several studies have demonstrated the successful application of continuous flow technology to the nitration of aromatic compounds.

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was developed using a droplet-based microreactor, achieving high conversion and selectivity under optimized conditions. soton.ac.uk

The nitration of p-difluorobenzene was achieved with a high yield in under two minutes of reaction time in a continuous microreactor. soton.ac.uk

Industrial researchers have scaled up the continuous flow nitration of (trifluoromethoxy)benzene to produce kilograms of product per hour, showcasing the technology's potential for large-scale manufacturing. researchgate.net

These examples highlight the robustness and efficiency of continuous flow systems for safely producing substituted nitroaromatics, including nitrobenzotrifluoride derivatives. beilstein-journals.org

Electrochemical Synthetic Methods Applied to Nitroarene Transformations

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions. This technique offers a green and sustainable alternative to conventional methods that often rely on stoichiometric amounts of chemical oxidants or reductants. For nitroarene transformations, electrochemical methods are particularly well-suited for the reduction of the nitro group.

The electrochemical reduction of nitroarenes can be precisely controlled to yield different products. Depending on the conditions, such as pH, solvent, and electrode potential, nitroarenes can be selectively reduced to nitroso compounds, hydroxylamines, or anilines. acs.orgrsc.org

Studies have shown that at low pH, the complete reduction to an aniline derivative is favored, while at higher pH, the hydroxylamine (B1172632) may be the final product. orientjchem.org

This methodology has been applied to the scalable synthesis of 3-trifluoromethylanilines from their corresponding nitrobenzotrifluorides, demonstrating its industrial applicability. acs.org

The use of redox mediators, such as polyoxometalates, can further enhance the selectivity and efficiency of these electrochemical reductions. nih.govacs.org The mediator is reduced at the cathode and then reacts with the nitroarene in the bulk solution, avoiding issues related to direct electron transfer at the electrode surface and often leading to higher selectivity for the desired product. acs.org These advanced electrochemical methods provide a powerful tool for the synthesis of aniline derivatives, which are key precursors for a wide range of complex molecules.

Table 4: Comparison of Advanced Synthetic Techniques for Nitroarene Chemistry

| Technique | Primary Application | Key Advantages | Example Transformation |

|---|---|---|---|

| Continuous Flow Synthesis | Nitration | Enhanced safety, superior temperature control, scalability, improved selectivity. vapourtec.combeilstein-journals.org | Aromatic Ring → Nitroaromatic Ring |

| Electrochemical Synthesis | Nitro Group Reduction | Avoids stoichiometric reagents, high selectivity, tunable reactivity, environmentally friendly. acs.orgrsc.org | Nitroarene → Aniline |

Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry methodologies to minimize the environmental impact of synthetic processes. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its synthesis by considering greener alternatives for key reaction steps, such as nitration and hydroxylation of aromatic compounds. These approaches focus on the use of less hazardous reagents, alternative solvents, and catalytic systems that are both efficient and recyclable.

Traditional nitration methods often employ a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. researchgate.net Green alternatives aim to replace this hazardous mixture with more environmentally benign systems. One promising approach is the use of solid acid catalysts, such as zeolites, which can facilitate nitration with nitric acid while being easily separable and reusable. researchgate.net Another green nitration strategy involves the use of inorganic nitrates supported on silica (B1680970) gel, which can act as effective nitrating agents under milder conditions. researchgate.net Furthermore, the use of dinitrogen pentoxide (N₂O₅) in a recyclable solvent like liquefied 1,1,1,2-tetrafluoroethane presents a cleaner method with minimal acid waste. nih.gov Mechanochemistry, which involves reactions conducted by grinding solids together with minimal or no solvent, also offers a sustainable route for nitration using benign organic nitrating agents. rsc.org

For the introduction of the hydroxyl group, traditional methods might involve harsh conditions or multi-step processes. Green hydroxylation approaches for aromatic compounds include biocatalysis, which utilizes enzymes or whole-cell systems to perform selective oxidations under mild, aqueous conditions. For instance, unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the aromatic hydroxylation of substituted benzenes. rsc.org Cytochrome P450 monooxygenases are another class of enzymes that can be engineered for selective benzylic hydroxylation of aromatic compounds. rsc.org In addition to biocatalysis, photocatalytic and electrocatalytic systems are being explored for the synthesis of functionalized phenols from aromatic boronic acids, offering sustainable reaction conditions with high yields. researchgate.net

Phase-transfer catalysis (PTC) represents another green chemistry tool that could be applied to the synthesis of this compound. PTC can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds. researchgate.netresearchgate.net This methodology can lead to faster reactions, higher yields, and fewer byproducts under mild conditions. dalalinstitute.com

The following tables present hypothetical comparisons of traditional versus potential green chemistry approaches for key steps in the synthesis of this compound, based on findings for analogous reactions.

Table 1: Comparison of Nitration Methodologies

| Feature | Traditional Method (Mixed Acid) | Potential Green Method (Solid Acid Catalyst) |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | Nitric Acid |

| Catalyst | Sulfuric Acid (consumed) | Zeolite (recyclable) researchgate.net |

| Solvent | Often neat or chlorinated solvents | Solvent-free or green solvents |

| Byproducts | Significant acidic waste, NOx fumes | Primarily water |

| Reaction Conditions | Harsh, corrosive | Milder, less corrosive |

| Environmental Impact | High | Low |

Table 2: Comparison of Hydroxylation Methodologies

| Feature | Traditional Chemical Synthesis | Potential Green Method (Biocatalysis) |

| Reagents | Often involve multi-step processes with protecting groups and harsh oxidants | Water, hydrogen peroxide (as co-substrate for UPOs) rsc.org |

| Catalyst | Homogeneous metal catalysts (often not recycled) | Enzymes (e.g., Peroxygenases) in aqueous buffer rsc.org |

| Solvent | Organic solvents | Water |

| Selectivity | Can be low, leading to mixtures of isomers | High regioselectivity and stereoselectivity |

| Reaction Conditions | High temperatures and pressures | Mild (ambient temperature and pressure) |

| Sustainability | Low | High (renewable catalyst, biodegradable) |

These green chemistry approaches, while not yet specifically reported for this compound, offer a framework for developing more sustainable and environmentally responsible synthetic routes for this and other valuable chemical compounds.

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group that plays a crucial role in the reactivity of this compound. Its strong electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group itself can undergo various chemical transformations.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amino and hydroxylamine derivatives which are valuable synthetic intermediates. The catalytic hydrogenation of nitroarenes is a widely used method for the synthesis of anilines. For instance, the reduction of 5-fluoro-2-nitrobenzotrifluoride to 5-fluoro-2-aminobenzotrifluoride is efficiently achieved using a Raney nickel catalyst in a catalytic hydrogenation system. google.com This suggests that this compound can likely be converted to 2-amino-5-bromo-3-hydroxybenzotrifluoride under similar conditions. The existence of 2-Amino-5-bromo-3-hydroxybenzotrifluoride is confirmed by its commercial availability, implying a well-established synthetic route from its nitro precursor. synquestlabs.com

The general conditions for such reductions often involve the use of metal catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of hydrogen gas. The choice of catalyst and reaction conditions can sometimes allow for the selective reduction to the corresponding hydroxylamine, which is an intermediate in the reduction of a nitro group to an amine.

| Starting Material | Reagents and Conditions | Potential Product | Product Class |

|---|---|---|---|

| This compound | H₂, Raney Ni or Pd/C, Ethanol | 2-Amino-5-bromo-3-hydroxybenzotrifluoride | Amino Derivative |

| This compound | Zn, NH₄Cl, H₂O/Ethanol | 2-Hydroxylamino-5-bromo-3-hydroxybenzotrifluoride | Hydroxylamine Derivative |

The strong electron-withdrawing nature of the nitro group, in concert with the trifluoromethyl group, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). mdpi.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In this molecule, the bromine atom is a potential leaving group. The nitro group, being ortho to the bromine, provides substantial activation for this substitution.

Studies on related nitroaromatic compounds demonstrate the feasibility of such reactions. For example, nitrothiophenes readily undergo SNAr reactions with various amines. nih.gov Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. researchgate.net These examples suggest that this compound would be susceptible to attack by a range of nucleophiles, such as alkoxides, phenoxides, and amines, at the carbon atom bearing the bromine atom. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

Chemical Transformations of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including etherification, esterification, and oxidation.

The hydroxyl group can be readily converted into ethers and esters. Etherification, typically achieved under Williamson ether synthesis conditions, involves the reaction of the corresponding phenoxide with an alkyl halide. The acidity of the phenolic proton is enhanced by the electron-withdrawing substituents on the ring, facilitating the formation of the phenoxide ion with a suitable base.

Esterification can be accomplished by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base, or directly with a carboxylic acid under Fischer esterification conditions. Research on the synthesis of 5-bromo-2-hydroxy-benzamide derivatives demonstrates the reactivity of a similarly substituted phenolic hydroxyl group, which undergoes reaction with α-halogenated acid esters to form the corresponding ether-esters. researchgate.net

The phenolic moiety is susceptible to oxidation, and the presence of activating and deactivating groups on the ring influences the reaction's outcome. The oxidation of substituted phenols, including nitrophenols, has been studied under various conditions. acs.orgresearchgate.net For instance, the oxidation of nitrophenols can be achieved using strong oxidizing agents. In some cases, oxidation can lead to the formation of quinone-like structures. The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions. The high degree of substitution and the presence of the robust trifluoromethyl group might, however, offer some steric hindrance and electronic deactivation towards certain oxidative processes.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a widely used method for the synthesis of biaryl compounds. nih.govyoutube.comuzh.ch It is highly probable that this compound could participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base.

The Heck reaction would allow for the coupling of the aryl bromide with an alkene, while the Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by reacting it with an amine. The general applicability of these palladium-catalyzed cross-coupling reactions to aryl bromides suggests that the bromine atom of this compound can be replaced with a wide array of substituents, making it a valuable precursor for the synthesis of more complex molecules. youtube.comworktribe.comrsc.org

| Reaction Name | Coupling Partner | Potential Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Aryl-Vinyl Compound | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene | Aryl-Substituted Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | N-Aryl Amine | Pd Catalyst, Ligand (e.g., BINAP), Base |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring of this compound serves as a key handle for these transformations.

The Suzuki reaction , which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. wikipedia.org For this compound, a Suzuki coupling would involve the reaction of the bromine atom with a boronic acid or its ester in the presence of a palladium catalyst and a base. youtube.com While specific studies on this exact molecule are not prevalent, the reactivity of similar aryl bromides suggests that this reaction is feasible. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the oxidative addition step of the catalytic cycle. researchgate.net Aryltrifluoroborates are also effective coupling partners in Suzuki reactions. nih.govresearchgate.net

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. The Sonogashira reaction would involve the coupling of the bromide with a terminal alkyne, and the Buchwald-Hartwig amination would lead to the formation of an N-aryl bond by reacting with an amine. The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to overcome the potential deactivation of the ring by the electron-withdrawing groups.

A hypothetical Suzuki reaction is presented in the table below:

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-3-hydroxy-2-nitrobenzotrifluoride |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups. wikipedia.org The nitro group and the trifluoromethyl group in this compound significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 5-methoxy-3-hydroxy-2-nitrobenzotrifluoride. The presence of the hydroxyl group might require protection or the use of a base to deprotonate it, depending on the reaction conditions and the nucleophile used.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for introducing functional groups that cannot be introduced directly. For this compound, a metal-halogen exchange would involve treating the compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures. youtube.comias.ac.in

This exchange would replace the bromine atom with a lithium atom, generating a highly reactive aryllithium species. nih.gov This intermediate could then be quenched with an electrophile like carbon dioxide (to form a carboxylic acid), an aldehyde or ketone (to form an alcohol), or a trialkyltin chloride (for use in Stille couplings).

However, the presence of other functional groups on the ring presents challenges. The acidic proton of the hydroxyl group would be readily deprotonated by the organolithium reagent, consuming at least one equivalent of the base. nih.gov The nitro group can also react with organolithium reagents. Therefore, careful control of stoichiometry and reaction conditions would be essential for a successful metal-halogen exchange followed by electrophilic trapping.

Influence and Stability of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is a unique substituent that significantly impacts the chemical and physical properties of the molecule. wikipedia.org

Electronic Effects on Aromatic Ring Reactivity

The trifluoromethyl group is a strong electron-withdrawing group primarily due to the high electronegativity of the fluorine atoms, which results in a strong inductive effect (-I). vaia.comvaia.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its nucleophilicity. wikipedia.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, as discussed in section 3.3.2. mdpi.com

The trifluoromethyl group is generally considered a meta-director in electrophilic aromatic substitution reactions. vaia.comlibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more reactive towards electrophiles.

Observed Transformations of the Trifluoromethyl Group (if any reported)

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.comreddit.com It is generally inert to many common reaction conditions, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals. mdpi.comacs.org

Transformations of the trifluoromethyl group itself are challenging and typically require harsh conditions or specific reagents. tcichemicals.com While there is growing research in the selective C-F bond activation of trifluoromethyl groups, these are not routine transformations. rsc.org Under typical synthetic conditions for cross-coupling or nucleophilic substitution, the trifluoromethyl group on this compound is expected to remain intact.

Regioselectivity and Stereoselectivity in Complex Transformations of the Compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In transformations involving this compound, the directing effects of the existing substituents will govern the regiochemical outcome of any further substitutions on the aromatic ring.

For electrophilic aromatic substitution, the directing effects of the substituents are as follows:

-OH: Strongly activating and ortho, para-directing. chemguide.co.uk

-Br: Deactivating but ortho, para-directing.

-NO₂: Strongly deactivating and meta-directing.

-CF₃: Strongly deactivating and meta-directing. libretexts.org

In nucleophilic aromatic substitution, the reaction is highly regioselective for the displacement of the bromine atom due to the activating effect of the ortho-nitro group.

Stereoselectivity , the preferential formation of one stereoisomer over another, is not a primary consideration for reactions directly involving the aromatic ring of this compound, as the molecule is achiral and the ring is planar. khanacademy.org Stereoselectivity would become relevant if a reaction introduces a new chiral center, for example, if the hydroxyl group were to be used to direct an asymmetric transformation on a prochiral substrate.

Mechanistic Investigations of Key Reactions of this compound

No published studies detailing the mechanistic pathways of reactions involving this compound were found.

Kinetic Studies and Reaction Rate Determination

A search of scientific databases yielded no data on the kinetic studies or reaction rate determination for any transformation involving this compound.

Characterization of Reactive Intermediates

There is no available information on the characterization of any reactive intermediates formed during chemical reactions of this compound.

Derivatives and Their Synthesis from 5 Bromo 3 Hydroxy 2 Nitrobenzotrifluoride

Synthesis of Aminobenzotrifluoride Derivatives via Nitro Reduction

The reduction of the nitro group on the aromatic ring is a fundamental transformation, yielding the corresponding amino derivative, 2-amino-5-bromo-3-hydroxybenzotrifluoride. This product is a valuable intermediate in its own right, particularly as a precursor for building heterocyclic systems like phenoxazines. This conversion is typically achieved through catalytic hydrogenation.

Detailed research findings show that nitroarenes can be effectively reduced using various catalytic systems. Common methods include the use of metal catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com These reactions are generally high-yielding and clean, making them suitable for industrial-scale synthesis. For instance, a closely related compound, 5-fluoro-2-nitrobenzotrifluoride (B123530), is reduced to 5-fluoro-2-aminobenzotrifluoride in high yield using Raney nickel-catalyzed hydrogenation. google.com This established methodology is directly applicable to 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride. The resulting o-aminophenol derivative is a key building block for further synthetic elaborations. google.com

| Reactant | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|

| This compound | H2 (gas), Raney Ni or Pd/C (catalyst), Solvent (e.g., Methanol, Ethanol) | 2-Amino-5-bromo-3-hydroxybenzotrifluoride | High |

Preparation of Ethers and Esters through Hydroxyl Group Functionalization

The phenolic hydroxyl group of this compound provides another site for synthetic modification through etherification or esterification. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the molecule's physical, chemical, and biological properties.

Ether Synthesis: Ethers are commonly prepared via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide intermediate. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent to form the corresponding ether.

Ester Synthesis: Esters are typically formed by reacting the hydroxyl group with carboxylic acids or their derivatives. A common laboratory method is acylation using highly reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

These standard functionalization reactions are broadly applicable and enable the synthesis of extensive libraries of ether and ester derivatives from the parent compound.

| Reaction Type | Reactant | General Reagents | Product Class |

|---|---|---|---|

| Etherification (Williamson) | This compound | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | 5-Bromo-3-(alkoxy)-2-nitrobenzotrifluoride |

| Esterification | This compound | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine) | 5-Bromo-3-(acyloxy)-2-nitrobenzotrifluoride |

Construction of Biaryl and Heteroaryl Systems via Cross-Coupling Methodologies

The bromine atom on the benzotrifluoride (B45747) ring is a key functional group that enables the construction of complex biaryl and heteroaryl systems through palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions are powerful tools for forming new carbon-carbon bonds at this position.

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex substrates. uzh.chnih.gov

The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgresearchgate.net While organotin reagents are toxic, they are often stable to air and moisture, and the reaction conditions are generally mild and neutral. rsc.org

The Mizoroki-Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful method for the vinylation of aryl halides. mdpi.com

These cross-coupling strategies allow for the direct attachment of various aryl, heteroaryl, or vinyl substituents to the 5-position of the benzotrifluoride core, providing access to a vast range of complex molecular structures.

| Reactant A | Reactant B | Typical Catalysts & Reagents | Product Class |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ Ligand: SPhos, XPhos, etc. Base: K₂CO₃, K₃PO₄, Cs₂CO₃ Solvent: Dioxane/H₂O, Toluene | 5-Aryl-3-hydroxy-2-nitrobenzotrifluoride |

Formation of Polycyclic and Heterocyclic Scaffolds Utilizing this compound as a Precursor

Beyond simple derivatization, this compound and its primary derivatives serve as excellent precursors for constructing more complex polycyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

Phenoxazine Synthesis: The reduction of the parent compound yields 2-amino-5-bromo-3-hydroxybenzotrifluoride, an o-aminophenol. This class of compounds is a classic precursor for the synthesis of phenoxazines, a tricycle system of significant biological importance. irjmets.com The synthesis can be achieved through the oxidative condensation of the o-aminophenol with itself or by condensation with other components like catechols or quinones, often catalyzed by oxidizing agents such as K₃Fe(CN)₆ or FeCl₃. nih.gov

Benzofuran (B130515) Synthesis: The benzofuran moiety is another important heterocyclic scaffold found in many natural products and bioactive molecules. researchgate.netjocpr.com A plausible route to benzofuran derivatives from this compound involves a tandem reaction sequence. For example, a Sonogashira or Heck cross-coupling could first be used to install an alkyne or vinyl group at the 5-position. Subsequent intramolecular cyclization, where the phenolic hydroxyl group attacks the newly introduced unsaturated system, would lead to the formation of the furan (B31954) ring, yielding a substituted benzofuran. organic-chemistry.org

| Target Scaffold | Precursor | Proposed Synthetic Strategy | Resulting Structure Class |

|---|---|---|---|

| Phenoxazine | 2-Amino-5-bromo-3-hydroxybenzotrifluoride | Oxidative condensation with an appropriate coupling partner (e.g., another molecule of the aminophenol, or a quinone). | Substituted Dibenzo[b,e] wikipedia.orgresearchgate.netoxazines |

| Benzofuran | This compound | 1. Pd-catalyzed cross-coupling (e.g., Sonogashira) to install an alkyne. 2. Intramolecular cyclization (e.g., base or metal-catalyzed). | Substituted Benzofurans |

Spectroscopic and Analytical Characterization for Advanced Research on 5 Bromo 3 Hydroxy 2 Nitrobenzotrifluoride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei.

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, for 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride are not publicly available in the searched scientific literature. Such data would be critical for assigning the positions of the two aromatic protons and identifying the chemical shifts of the seven distinct carbon atoms in the molecule, including those of the trifluoromethyl group and the substituted benzene (B151609) ring.

Specific ¹⁹F NMR spectroscopic data for this compound, which would provide key information on the electronic environment of the trifluoromethyl (-CF₃) group, has not been reported in the available literature. This analysis would be crucial for confirming the integrity of this functional group within the molecule.

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing the connectivity between atoms in a molecule. However, no published 2D NMR data for this compound could be located. These techniques would be instrumental in definitively assigning the ¹H and ¹³C signals and confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. Currently, specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and its fragmentation products for this compound, is not available in published research.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

An IR spectrum for this compound has been recorded by Apollo Scientific. sigmaaldrich.com The analysis was performed using an Attenuated Total Reflectance (ATR) method, with a spectral range of 4000 cm⁻¹ to 650 cm⁻¹. sigmaaldrich.com While the full spectrum with peak assignments is not provided, the key functional groups expected for this molecule would produce characteristic absorption bands. A general representation of expected IR absorptions is provided in the table below. Detailed Raman spectroscopy data for this compound is not currently available.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 |

| N=O (nitro) asymmetric stretch | 1500-1570 |

| N=O (nitro) symmetric stretch | 1330-1370 |

| Aromatic C=C stretch | 1400-1600 |

| C-F (trifluoromethyl) stretch | 1100-1350 |

| C-O (hydroxyl) stretch | 1000-1260 |

| C-Br (bromo) stretch | 500-690 |

This table represents generally expected ranges for the indicated functional groups and is not based on experimentally measured data for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. A search of the scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, definitive solid-state structural data for this compound is not available at this time.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

The purity and integrity of this compound are critical for its application in advanced research. Chromatographic techniques are indispensable tools for both the final purity assessment of the compound and for real-time monitoring of its synthesis. These methods allow for the separation, identification, and quantification of the target compound, as well as any impurities or reaction intermediates. The primary chromatographic techniques employed for the analysis of substituted benzotrifluoride (B45747) derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many substituted benzotrifluorides. It is particularly valuable for monitoring the progress of chemical reactions, such as the nitration of benzotrifluoride precursors. For instance, in the synthesis of related compounds like 1-Bromo-3-nitro-5-trifluoromethyl-benzene, HPLC is utilized to track the conversion of the starting material, ensuring the reaction proceeds to completion. chemicalbook.com

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, typical analytical approaches for similar aromatic compounds would involve reversed-phase chromatography. This method uses a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly employed for detection, as the aromatic and nitro groups present in the molecule are strong chromophores.

Below is an illustrative data table outlining a potential HPLC method for the analysis of a substituted benzotrifluoride, based on common practices for similar compounds.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel (e.g., 5 µm particle size) |

| Mobile Phase | A mixture of Acetonitrile and Water, often with an acid modifier like formic or phosphoric acid to improve peak shape. |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

This table presents a generalized HPLC method. Specific conditions for this compound would require experimental optimization.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the purity assessment of volatile and thermally stable compounds. For several bromo-nitro-benzotrifluoride derivatives, GC is the standard method for determining the final purity of the product. Commercial suppliers of compounds such as 5-Bromo-2-nitrobenzotrifluoride often specify purity levels of 98% or higher as determined by GC analysis. labproinc.comthermofisher.com

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection and quantification. The use of a mass spectrometer as a detector (GC-MS) provides the additional benefit of structural information, aiding in the identification of any impurities. researchgate.netresearchgate.net

The following table provides a representative set of GC parameters that could be adapted for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table illustrates a general GC method. The exact parameters would need to be optimized for the specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used for monitoring the progress of organic reactions. It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture. For the synthesis of nitrated aromatic compounds, TLC is an invaluable tool for determining the optimal reaction time and for a preliminary assessment of the product's purity before more rigorous analysis by HPLC or GC. thieme.de

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and the different components of the mixture travel at different rates. The separated spots can be visualized under UV light or by using a staining agent.

A typical TLC setup for monitoring the synthesis of a substituted nitrobenzotrifluoride is outlined below.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate). The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm) or staining with a suitable agent (e.g., potassium permanganate). |

The choice of mobile phase composition is critical and is determined experimentally to achieve the desired separation.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Hydroxy 2 Nitrobenzotrifluoride

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. DFT studies can be employed to determine the optimized molecular geometry of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can also be elucidated through DFT. Furthermore, conformational analysis can be performed to identify the different stable conformations of the molecule and their relative energies. This is particularly important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

While specific DFT studies on this compound are not widely available in the public domain, the methodology remains a powerful tool for any future investigations into this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared to experimental spectra to confirm the molecular structure. Similarly, the calculation of IR frequencies involves determining the vibrational modes of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequency of this motion can be calculated. The predicted IR spectrum can be a powerful tool for identifying the functional groups present in the molecule.

Detailed, publicly available computational predictions of the spectroscopic parameters for this compound are limited. However, the theoretical frameworks for these predictions are well-established.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful asset in the elucidation of chemical reaction mechanisms. For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

Transition state analysis is key to understanding the kinetics of a reaction. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. The geometry of the transition state can also provide insights into the mechanism of the reaction at a molecular level.

Specific computational studies on the reaction mechanisms of this compound are not readily found in the literature, but the application of these computational techniques could provide significant understanding of its chemical reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of molecular orbitals, which are spread out over the entire molecule. An analysis of the molecular orbitals, particularly the frontier orbitals, can be used to predict the reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO can be used to predict the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally indicates a more reactive molecule.

A frontier orbital analysis of this compound would be instrumental in predicting its behavior in chemical reactions, though specific studies on this compound are not widely documented.

Solvation Models and Their Impact on Theoretical Predictions

Many chemical reactions and processes occur in solution. Therefore, it is important to consider the effect of the solvent on the properties and reactivity of a molecule. Solvation models are computational methods used to account for the presence of a solvent in theoretical calculations.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat the solvent molecules individually, which is computationally expensive. Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a given dielectric constant. The choice of solvation model can have a significant impact on the accuracy of theoretical predictions, especially for charged or highly polar molecules.

Investigating the properties of this compound using different solvation models would be necessary to accurately predict its behavior in various solvents. However, detailed computational studies incorporating solvation effects for this specific molecule are not extensively reported.

Applications of 5 Bromo 3 Hydroxy 2 Nitrobenzotrifluoride in Advanced Chemical Synthesis

Role as an Intermediate in Agrochemical Synthesis

While direct evidence of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride's use is scarce, its isomers and related compounds are crucial in the agrochemical industry. For instance, trifluoromethyl- and nitroaniline derivatives are foundational to the synthesis of dinitroaniline herbicides like Trifluralin. wikipedia.orgresearchgate.net The synthesis of such herbicides often involves the nitration of a trifluoromethyl-substituted benzene (B151609) ring followed by amination. google.com

A closely related compound, 2-Amino-3-Bromo-5-Nitrobenzotrifluoride, is a known intermediate in the production of the herbicide Penoxsulam. shubhamspecialty.com This highlights the importance of brominated nitrobenzotrifluoride structures in building complex herbicidal molecules. Given its structure, this compound could theoretically serve as a precursor for novel herbicides. The bromo and nitro groups can be chemically modified, and the trifluoromethyl group often enhances the biological activity of the final product.

Table 1: Key Benzotrifluoride (B45747) Intermediates in Agrochemicals

| Compound Name | Application/Role |

|---|---|

| Trifluralin | Dinitroaniline herbicide wikipedia.org |

| 2-Amino-3-Bromo-5-Nitrobenzotrifluoride | Intermediate for Penoxsulam shubhamspecialty.com |

Utility in the Production of Specialty Chemicals

The production of specialty chemicals often relies on building blocks with multiple functional groups that allow for precise molecular construction. Nitro- and bromo-substituted aromatics are common starting materials. For example, 2-bromo-5-nitrobenzotrifluoride (B1266209) is used to prepare 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, a key intermediate for liquid crystal materials. google.com

The combination of bromine, a nitro group, a hydroxyl group, and a trifluoromethyl group makes this compound a potentially valuable intermediate for specialty dyes, electronic materials, or other performance chemicals. Each functional group offers a site for further chemical reactions, such as nucleophilic substitution, reduction of the nitro group to an amine, or etherification of the hydroxyl group, enabling the creation of complex, high-value molecules.

Building Block for Pharmaceutical Intermediates and Drug Scaffolds

Trifluoromethyl-substituted aromatic compounds are of significant interest in medicinal chemistry due to the ability of the CF3 group to improve metabolic stability, binding affinity, and bioavailability. While there is no specific pharmaceutical application documented for this compound, related structures are prevalent.

For instance, 2-Methyl-3-trifluoromethyl aniline (B41778) is a key intermediate for synthesizing veterinary anti-inflammatory drugs and analgesics. google.com The synthesis of various bioactive compounds often involves steps like nitration, halogenation, and reduction, which are all relevant to the chemistry of the title compound. The multiple reaction sites on this compound could allow for its elaboration into complex drug scaffolds, potentially for kinase inhibitors or other targeted therapies where substituted aromatic rings are common.

Precursor for Advanced Materials (e.g., polymers or specialized organic compounds)

The synthesis of advanced polymers with specific properties like thermal stability, chemical resistance, and unique optical characteristics often incorporates fluorinated monomers. The trifluoromethyl group is known to impart hydrophobicity and thermal stability to polymers.

Future Research Directions and Challenges for 5 Bromo 3 Hydroxy 2 Nitrobenzotrifluoride

Development of More Efficient, Selective, and Sustainable Synthetic Routes

A primary challenge lies in establishing a synthetic route that is not only high-yielding but also adheres to the principles of green chemistry. Current multi-step syntheses for similarly substituted benzotrifluorides often involve harsh reaction conditions, stoichiometric reagents, and environmentally persistent solvents. Future research must focus on developing more refined synthetic strategies.

Key Research Objectives:

Catalytic Methods: Moving away from classical nitration (e.g., H₂SO₄/HNO₃) and bromination methods is crucial. The development of catalytic nitration and bromination reactions using solid acid catalysts or enzyme-catalyzed processes could drastically reduce waste and improve safety.

Process Intensification: Research into telescoping reaction sequences, where multiple synthetic steps are performed in a single pot without isolating intermediates, could significantly improve efficiency and reduce solvent usage.

Hypothetical Comparison of Synthetic Routes:

| Parameter | Conventional Route (Hypothetical) | Proposed Sustainable Route |

|---|---|---|

| Starting Material | 3-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol |

| Key Steps | 1. Nitration (H₂SO₄/HNO₃) 2. Bromination (Br₂/FeBr₃) 3. Isomer Separation | 1. Enzyme-catalyzed regioselective nitration 2. Catalytic bromination with HBr/H₂O₂ |

| Solvents | Dichloromethane, Sulfuric Acid | Ethyl acetate, Water |

| Overall Yield | ~35% | >65% (Target) |

| E-Factor (Waste/Product Ratio) | High (>50) | Low (<10) (Target) |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The unique electronic nature of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride suggests it could participate in a wide range of chemical transformations. Future research should aim to unlock this synthetic potential.

Cross-Coupling Reactions: The bromine atom serves as a key handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). A major research direction is to explore the reactivity of this substrate, investigating how the sterically hindered and electronically demanding environment affects catalyst performance and reaction outcomes.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-amino-5-bromo-3-hydroxybenzotrifluoride, a versatile intermediate for constructing heterocyclic systems like benzimidazoles or benzoxazoles. Research into chemoselective reduction methods that leave the bromo and trifluoromethyl groups intact is essential.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, or triflates. Converting it to a triflate would provide a second site for cross-coupling, enabling the synthesis of complex, multi-substituted aromatic products.

Design and Synthesis of New Derivatives with Tunable Properties

A significant area of future research is the use of this compound as a scaffold to generate a library of new molecules. By systematically modifying each functional group, derivatives with tailored electronic, optical, or biological properties can be designed.

Potential Derivative Classes and Their Properties:

| Modification Site | Reaction Type | Resulting Derivative Class | Potential Tunable Property |

|---|---|---|---|

| Bromo Group (C5) | Suzuki Coupling | Aryl/Heteroaryl derivatives | Extended conjugation for optical applications |

| Nitro Group (C2) | Reduction & Diazotization | Azo dyes | Colorimetric sensing, pH indicators |

| Hydroxyl Group (C3) | Etherification | Alkoxy derivatives | Solubility, lipophilicity for biological screening |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Thioether or Amino derivatives | Pharmacological activity, material science precursors |

Advanced Mechanistic Understanding of Complex Reactions Involving the Compound

To optimize existing reactions and predict new reactivity, a deep mechanistic understanding is paramount. Future work should combine experimental kinetics with computational modeling.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity of electrophilic substitution, and understand the electronic influence of the substituents on transition state energies in cross-coupling reactions.

Kinetic Analysis: Performing detailed kinetic studies on key transformations, such as the reduction of the nitro group or catalytic coupling at the C-Br bond, will help elucidate reaction mechanisms and identify rate-limiting steps. This knowledge is crucial for catalyst optimization and rational reaction design.

Scale-Up and Process Optimization for Potential Industrial Relevance

Transitioning a synthetic route from the laboratory bench to an industrial scale presents a distinct set of challenges. If derivatives of this compound show commercial promise, process optimization will become a critical research focus.

Thermal Hazard Assessment: Nitration reactions are notoriously exothermic. A thorough investigation of the reaction thermodynamics and kinetics using techniques like Differential Scanning Calorimetry (DSC) is essential to design safe and controllable large-scale processes.

Purification Strategies: Relying on column chromatography is not viable for industrial production. Research must focus on developing robust crystallization or distillation methods for purifying the final product and key intermediates, ensuring high purity (>99.5%) on a multi-kilogram scale.

Cost Analysis: The cost of starting materials, reagents, and catalysts will heavily influence commercial viability. Future research should explore the use of less expensive starting materials and the development of recyclable catalysts to improve the economic feasibility of the synthesis.

Integration with Flow Chemistry and Automation Technologies for Enhanced Productivity

Modern chemical manufacturing is increasingly moving towards continuous processing and automation. Applying these technologies to the synthesis of this compound offers significant advantages.

Flow Chemistry: Conducting hazardous reactions, such as nitration, in a continuous flow reactor can dramatically improve safety by minimizing the volume of reactive intermediates at any given time and providing superior heat transfer. Flow chemistry can also enable access to reaction conditions (e.g., high pressure, high temperature) that are difficult to achieve in batch reactors, potentially unlocking new reaction pathways.

Automated Reaction Optimization: High-throughput experimentation platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions. This automated approach, combined with Design of Experiments (DoE) software, can accelerate the optimization of synthetic steps, leading to higher yields and purity in a shorter timeframe.

Q & A

Q. Key Characterization Steps :

- NMR : Confirm substitution patterns (e.g., NMR for hydroxyl proton at δ 10–12 ppm; NMR for CF₃ group near δ -60 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M-H]⁻ peak at m/z 316.95).

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns (MeCN:H₂O = 70:30).

Reference Methods : Hydrogenation protocols for nitro-group reduction (e.g., Raney Ni/H₂) , bromination conditions from analogous benzotrifluoride derivatives .

Basic: How can spectroscopic techniques distinguish tautomeric forms of this compound?

Answer:

The hydroxyl and nitro groups may exhibit keto-enol tautomerism. To resolve this:

- IR Spectroscopy : Look for O-H stretching (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Absence of a broad O-H peak suggests enol tautomer dominance.

- -NMR in DMSO-d₆ : Exchange broadening of the hydroxyl proton indicates dynamic equilibrium.

- X-ray Crystallography : Definitive proof of tautomeric form via bond-length analysis (e.g., C-O vs. C=O distances) .

Q. Key Findings :

- Nitro and CF₃ groups strongly meta-direct electrophiles, enhancing bromine’s leaving capacity.